4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C23H21FN4O5 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-fluorobenzoate is a pyrazole derivative that has attracted attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H20Cl2N4O5 with a molecular weight of approximately 503.34 g/mol. The structure includes two hydroxymethyl pyrazole groups attached to a methoxyphenyl moiety, which is further substituted with a fluorobenzoate group. This unique structure contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of various enzymes involved in inflammatory pathways. For instance, they may inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, reducing the production of pro-inflammatory mediators.
- Antioxidant Properties : The presence of hydroxyl groups in the pyrazole structure may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Biological Activity Data
A summary of biological activities reported for similar pyrazole compounds is presented in Table 1.
Activity | Effect | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell growth | Hes et al., 1978 |
Antibacterial | Effective against Gram-positive bacteria | Manna et al., 2005 |
Anti-inflammatory | Reduced edema in animal models | Amir et al., 2008 |
Antioxidant | Scavenging free radicals | Garge et al., 1971 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of similar pyrazole derivatives, it was found that compounds with structural similarities exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G2/M phase.
Case Study 2: Anti-inflammatory Effects
Another study demonstrated that a related compound reduced inflammation in a rat model of arthritis by inhibiting COX-2 expression and decreasing prostaglandin E2 levels. This suggests that our compound could also possess similar anti-inflammatory properties.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance, substituting different functional groups can significantly affect their potency and selectivity towards specific biological targets.
- Structure-Activity Relationship (SAR) : Modifications at the phenyl ring or variations in the pyrazole substituents can lead to improved efficacy against targeted diseases.
- Bioavailability : Studies indicate that enhancing lipophilicity through specific substitutions can improve bioavailability and reduce metabolic degradation.
Properties
Molecular Formula |
C23H21FN4O5 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H21FN4O5/c1-11-18(21(29)27-25-11)20(19-12(2)26-28-22(19)30)14-6-9-16(17(10-14)32-3)33-23(31)13-4-7-15(24)8-5-13/h4-10,20H,1-3H3,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
UAYJECIKVKBOQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC)C4=C(NNC4=O)C |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC)C4=C(NNC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.